Hydrogen Bond vs. Halogen Bond Dominance: btfa vs. itfa in Cocrystal Engineering
In a head-to-head crystallographic and DFT study, btfa (4-bromo-2,3,5,6-tetrafluoroaniline) and itfa (2,3,5,6-tetrafluoro-4-iodoaniline) were evaluated as bifunctional hydrogen/halogen bond donors with nitrogen-containing acceptors [1]. The dominant supramolecular interaction differed fundamentally: btfa formed N–H···N hydrogen bonds in 4 out of 5 cocrystals, while itfa formed I···N halogen bonds as the dominant interaction in 2 cocrystals and mixed interactions in 4 others [1].
| Evidence Dimension | Dominant supramolecular interaction preference with ditopic N-acceptors |
|---|---|
| Target Compound Data | N–H···N hydrogen bond dominant in 4 of 5 cocrystals; mixed H-bond/halogen bond in 1 cocrystal |
| Comparator Or Baseline | itfa (2,3,5,6-tetrafluoro-4-iodoaniline): I···N halogen bond dominant in 2 cocrystals; mixed in 4 cocrystals |
| Quantified Difference | btfa favors hydrogen bonding; itfa favors halogen bonding |
| Conditions | Cocrystals with 4,4′-bipyridine, 1,2-bis(4-pyridyl)ethane, and DABCO; periodic DFT calculations |
Why This Matters
Select btfa when hydrogen bond-directed crystal packing is desired; select itfa when halogen bond-driven assembly is the objective.
- [1] Topić NB, Topić E, Cinčić D, Dash SG, Arhangelskis M. Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors. Crystal Growth & Design. 2024;24(12):4895-4905. View Source
